

# Technical Support Center: Managing Pruritus Associated with HPG1860

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HPG1860   |           |
| Cat. No.:            | B15614967 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing pruritus, a potential side effect observed during experiments with **HPG1860**, a potent and selective Farnesoid X Receptor (FXR) agonist.

## Frequently Asked Questions (FAQs)

Q1: What is **HPG1860** and why is pruritus a potential side effect?

A1: **HPG1860** is an investigational, non-bile acid, full agonist of the Farnesoid X Receptor (FXR) under development for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[3][4][5] Pruritus, or itching, is a known class effect of FXR agonists. The precise mechanism is still under investigation, but it is thought to be related to the modulation of bile acid signaling and the potential release of itch-inducing substances (pruritogens).

Q2: Is there a dose-dependent relationship for **HPG1860**-induced pruritus?

A2: Yes, clinical trial data for **HPG1860** indicates a dose-dependent relationship for treatment-related pruritus. In a Phase 2a study, the incidence of pruritus increased with higher doses of **HPG1860**.

## **Quantitative Data Summary**



The following table summarizes the incidence of treatment-related pruritus observed in the Phase 2a RISE clinical trial of **HPG1860** in patients with NASH.

| HPG1860 Dose | Incidence of Treatment-Related Pruritus |
|--------------|-----------------------------------------|
| 3 mg         | 9.1%                                    |
| 5 mg         | 9.5%                                    |
| 8 mg         | 27.3%                                   |

Data from the Phase 2a RISE clinical trial of HPG1860.[6]

# Troubleshooting Guide for HPG1860-Induced Pruritus in Clinical Research

This guide provides a stepwise approach for managing pruritus in subjects participating in clinical studies of **HPG1860**.

## Step 1: Assessment and Quantification of Pruritus

- Action: Implement a standardized method for assessing and quantifying pruritus. The use of a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) for itch intensity is recommended. The 5-D Itch Scale can also be used for a more comprehensive assessment.
- Rationale: Objective quantification is crucial for monitoring the severity of pruritus, evaluating the effectiveness of interventions, and making informed decisions about dose modification.

#### Step 2: Dose Modification

- Action: If pruritus is significant or intolerable, consider a dose reduction of **HPG1860**.
- Rationale: Given the dose-dependent nature of HPG1860-induced pruritus, reducing the
  dose may alleviate the side effect while potentially maintaining therapeutic efficacy. A doseescalation study design can help identify the optimal balance between efficacy and
  tolerability.[2][3]

#### Step 3: Symptomatic Management



 Action: If pruritus persists after dose modification, or if dose reduction is not feasible, consider the following symptomatic treatments. The choice of treatment should be guided by the severity of the pruritus and the subject's clinical condition.

| Treatment Option                              | Rationale                                                                                                                                                                                                         |  |
|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Topical Emollients and Coolants               | Soothe dry and irritated skin, which can exacerbate itching.                                                                                                                                                      |  |
| Topical Corticosteroids                       | Reduce localized inflammation and itching.                                                                                                                                                                        |  |
| Bile Acid Sequestrants (e.g., Cholestyramine) | Considered a first-line treatment for cholestatic pruritus, they bind bile acids in the intestine, preventing their reabsorption.[7]                                                                              |  |
| Rifampin                                      | A pregnane X receptor agonist that can modulate bile acid metabolism. Used as a second-line treatment.[8]                                                                                                         |  |
| Opioid Antagonists (e.g., Naltrexone)         | May be effective in cholestasis-related pruritus, possibly by counteracting the effects of endogenous opioids.[7]                                                                                                 |  |
| Sertraline                                    | A selective serotonin reuptake inhibitor (SSRI) that has shown efficacy in treating cholestatic pruritus.[9]                                                                                                      |  |
| Antihistamines                                | While generally not considered first-line for cholestatic pruritus as it is not primarily histamine-mediated, they may provide some relief, particularly for nocturnal itching, due to their sedative effects.[7] |  |

## Step 4: Investigate Alternative Mechanisms

- Action: If pruritus remains refractory to the above measures, consider investigating the involvement of the Interleukin-31 (IL-31) pathway.
- Rationale: Studies have shown that FXR agonists can increase the expression of IL-31, a
  cytokine known to be a potent pruritogen.[3][10][11] In a research setting, exploring IL-31



Check Availability & Pricing

levels could provide further insight into the mechanism of pruritus in individual subjects.

## **Signaling Pathways and Experimental Workflows**

**HPG1860**-Induced Pruritus Signaling Pathway

The following diagram illustrates the proposed signaling pathway for FXR agonist-induced pruritus.





Click to download full resolution via product page

Caption: Proposed signaling pathway of HPG1860-induced pruritus.



#### Experimental Workflow for Preclinical Assessment of Pruritus

This workflow outlines a typical experiment to assess drug-induced pruritus in a mouse model.



Click to download full resolution via product page



Caption: Workflow for preclinical pruritus assessment.

## **Experimental Protocols**

Chloroquine-Induced Pruritus Model in Mice (Acute Model)

This protocol describes a common method for inducing and assessing acute pruritus in mice.

- Animals: Use male C57BL/6 mice (8-10 weeks old).
- Acclimatization: Acclimatize mice to individual transparent observation chambers for at least 30 minutes before the experiment.
- Drug Administration:
  - Administer HPG1860 or the vehicle control at the desired dose and route (e.g., oral gavage) at a predetermined time before the pruritogen challenge.
  - $\circ$  Inject chloroquine (200 µg in 50 µL of saline) intradermally into the nape of the neck.
- Behavioral Observation:
  - Immediately after the chloroquine injection, start video recording the mice for 30-60 minutes.
  - A mirror placed behind the cages can aid in observing the scratching behavior.
- · Quantification of Scratching Behavior:
  - A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
  - Manually or using automated software, count the number of scratching bouts over the observation period. The duration of each bout can also be measured.
- Data Analysis:



 Compare the number and duration of scratching bouts between the HPG1860-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Disclaimer: This information is intended for research purposes only and should not be considered medical advice. Researchers should always adhere to their institution's guidelines and regulations for animal and human studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. What is the dose escalation trial in the design of clinical trials? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. premier-research.com [premier-research.com]
- 6. An automated method for registering and quantifying scratching activity in mice: use for drug evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the chloroquine-induced mouse model of pruritus using an automated behavioural system PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing Pruritus
   Associated with HPG1860]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15614967#managing-pruritus-side-effect-of-hpg1860]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com